molecular formula C9H11Cl B1580996 (Chloromethyl)ethylbenzene CAS No. 26968-58-1

(Chloromethyl)ethylbenzene

Cat. No.: B1580996
CAS No.: 26968-58-1
M. Wt: 154.63 g/mol
InChI Key: IYRCFBNKBGBMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chloromethyl)ethylbenzene is an aromatic compound that consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and an ethyl group (-C2H5)

Preparation Methods

Synthetic Routes and Reaction Conditions

(Chloromethyl)ethylbenzene can be synthesized through the chloromethylation of ethylbenzene. One efficient method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide (ZnI2) as a catalyst. The reaction is carried out in dichloromethane (CH2Cl2) at temperatures between 5-10°C . The chloromethylation process involves the formation of a chloromethyl cation ([ClCH2]+), which then undergoes electrophilic substitution on the aromatic ring .

Industrial Production Methods

Industrial production of this compound typically involves similar chloromethylation reactions but on a larger scale. The use of Lewis acids such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) as catalysts is common. These reactions are conducted under controlled conditions to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)ethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Alcohols, amines.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Ethylbenzene.

Mechanism of Action

The mechanism of action of (Chloromethyl)ethylbenzene primarily involves electrophilic aromatic substitution reactions. The chloromethyl group acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    (Chloromethyl)benzene: Similar structure but lacks the ethyl group.

    Ethylbenzene: Lacks the chloromethyl group.

    Methylbenzene (Toluene): Contains a methyl group instead of a chloromethyl group.

Uniqueness

(Chloromethyl)ethylbenzene is unique due to the presence of both chloromethyl and ethyl groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a wider range of chemical transformations compared to its simpler analogs .

Properties

IUPAC Name

1-(chloromethyl)-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRCFBNKBGBMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26968-58-1
Record name Benzene, (chloromethyl)ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026968581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (chloromethyl)ethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Chloromethyl)ethylbenzene
Reactant of Route 2
Reactant of Route 2
(Chloromethyl)ethylbenzene
Reactant of Route 3
Reactant of Route 3
(Chloromethyl)ethylbenzene
Reactant of Route 4
Reactant of Route 4
(Chloromethyl)ethylbenzene
Reactant of Route 5
Reactant of Route 5
(Chloromethyl)ethylbenzene
Reactant of Route 6
Reactant of Route 6
(Chloromethyl)ethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.